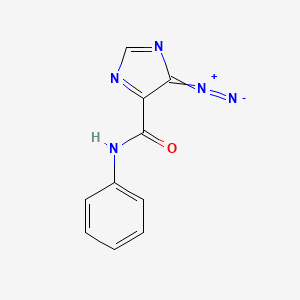
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate is a complex organic compound featuring a unique structure that includes an aniline group, a diazonium ion, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate typically involves the diazotization of an aniline derivative followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and low temperatures to stabilize the diazonium ion. Common reagents include sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is facilitated by maintaining a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Coupling agents such as phenols or aromatic amines under acidic conditions.
Major Products: The major products formed from these reactions include azo dyes, nitroso compounds, and amino derivatives, each with distinct properties and applications .
科学的研究の応用
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The diazonium group is particularly reactive, allowing for selective modification of specific molecular targets .
類似化合物との比較
Aniline derivatives: Compounds like N-phenylbenzamide share structural similarities but lack the diazonium group.
Imidazole derivatives: Compounds such as 2-methylimidazole have similar ring structures but different functional groups.
Azo compounds: Azo dyes like methyl orange have similar diazonium-based structures but differ in their specific substituents.
Uniqueness: Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate is unique due to its combination of aniline, diazonium, and imidazole functionalities, which confer distinct reactivity and versatility in various applications .
特性
CAS番号 |
81890-06-4 |
|---|---|
分子式 |
C10H7N5O |
分子量 |
213.20 g/mol |
IUPAC名 |
5-diazo-N-phenylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H7N5O/c11-15-9-8(12-6-13-9)10(16)14-7-4-2-1-3-5-7/h1-6H,(H,14,16) |
InChIキー |
KZJBRKOZIWUVAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=NC2=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetonitrile](/img/structure/B14421359.png)
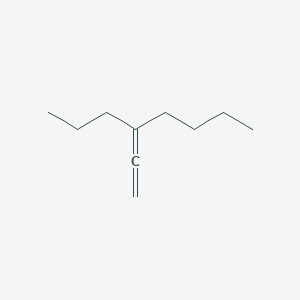
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
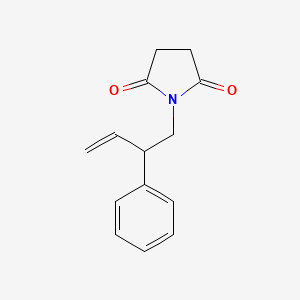
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
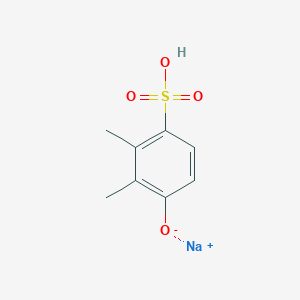
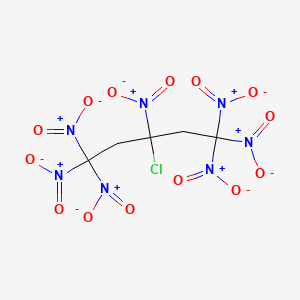
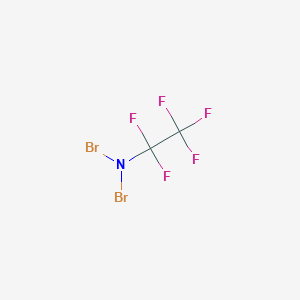

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)
